Diethyl (aminomethyl)phosphonate oxalate
Overview
Description
Diethyl (aminomethyl)phosphonate oxalate is a chemical compound with the molecular formula C7H16NO7P and a molecular weight of 257.18 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically available as a white powder and has a melting point range of 118-126°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (aminomethyl)phosphonate oxalate can be synthesized through the reaction of diethyl phosphite with formaldehyde and ammonia, followed by the addition of oxalic acid. The reaction conditions typically involve:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (aminomethyl)phosphonate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield aminomethylphosphonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, amines, or alcohols for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminomethylphosphonic acid.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (aminomethyl)phosphonate oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-C bonds (olefination reactions).
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl (aminomethyl)phosphonate oxalate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways by altering the activity of key enzymes involved in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the aminomethyl group.
Aminomethylphosphonic acid: The reduced form of diethyl (aminomethyl)phosphonate oxalate.
Diethyl (aminoethyl)phosphonate oxalate: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that its analogs cannot. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
diethoxyphosphorylmethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZWLGNOJBTDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117196-73-3 | |
Record name | Diethyl (aminomethyl)phosphonate oxalate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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